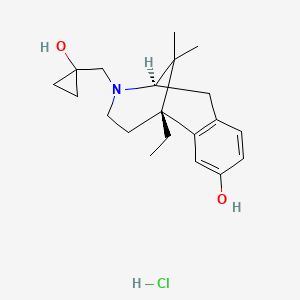

(-)-Bremazocine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .

Synthesis Analysis

The synthesis of a compound depends on its chemical structure. For example, the synthesis of phenacetin, an amine, involves the reaction of an amine with an anhydride to form an amide .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The structure can influence the compound’s physical and chemical properties.Chemical Reactions Analysis

Chemical reactions of a compound can be analyzed using various methods. For instance, titrimetric analysis is based on the complete reaction between the analyte and a reagent .Physical and Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various methods. For example, the physicochemical properties of metformin hydrochloride were determined using differential scanning calorimetry and other techniques .Wissenschaftliche Forschungsanwendungen

Potent Analgesic with Minimal Side Effects : Bremazocine is a kappa-opioid receptor agonist recognized for its potent analgesic effects, significantly stronger than morphine. Unlike morphine, it does not produce physical and psychological dependence or respiratory depression, making it a promising analgesic with fewer side effects (Dortch-Carnes & Potter, 2006).

Applications in Treating Addiction : Bremazocine's ability to decrease ethanol and cocaine self-administration in non-human primates suggests its potential in treating alcohol and drug addiction. Its distinct pharmacological profile, which does not induce euphoria like morphine, could be advantageous in addiction therapy (Dortch-Carnes & Potter, 2005).

Potential in Glaucoma and Cardiovascular Disease Therapy : Bremazocine-like drugs may be beneficial in treating glaucoma and cardiovascular disease due to their ability to lower intraocular pressure and minimize ischemic damage in animal models (Russell, Wang, & Potter, 2000).

Effects on Reproductive Endocrine Activity : Bremazocine has been found to inhibit luteinizing hormone secretion in rats, suggesting its potential effects on reproductive endocrine activity. This property distinguishes it from typical opioids like morphine (Markó & Römer, 1983).

Role in Cancer Treatment : Long-term treatment with bremazocine significantly inhibited the growth of a rat prostate carcinoma, indicating its potential application in cancer treatment, especially for prostate tumors (Reubi, 1985).

Central Nervous System-Mediated Effects : Bremazocine acts on the central nervous system, displaying antinociceptive effects mediated through the L-arginine/nitric oxide/cyclic GMP pathway, which is a novel mechanism for opioid-induced analgesia (Amarante & Duarte, 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (-)-Bremazocine hydrochloride can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": ["3,4-dimethoxyphenylacetic acid", "piperidine", "2-chloro-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide", "hydrogen chloride gas", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "methanol", "acetonitrile", "diethyl ether", "water"], "Reaction": ["Step 1: Synthesis of 3,4-dimethoxyphenylacetic acid by the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride.", "Step 2: Synthesis of 2-chloro-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide by the reaction of piperidine with 3,4-dimethoxyphenylacetic acid in the presence of thionyl chloride and subsequent reaction with 2-phenylethylamine and acetyl chloride.", "Step 3: Synthesis of (-)-Bremazocine by the reaction of 2-chloro-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide with sodium hydroxide in the presence of hydrogen gas and subsequent reaction with methanol.", "Step 4: Synthesis of (-)-Bremazocine hydrochloride by the reaction of (-)-Bremazocine with hydrogen chloride gas in the presence of sodium bicarbonate and subsequent purification with ethyl acetate, acetonitrile, and diethyl ether."] } | |

CAS-Nummer |

74100-60-0 |

Molekularformel |

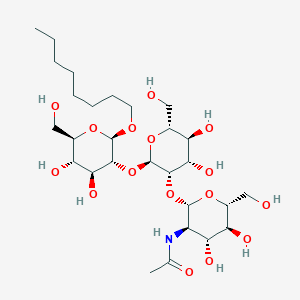

C20H30ClNO2 |

Molekulargewicht |

351.9 g/mol |

IUPAC-Name |

(1S)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17?,20-;/m0./s1 |

InChI-Schlüssel |

JNTDEEXUEKTYKU-FWCANSBWSA-N |

Isomerische SMILES |

CC[C@@]12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

Kanonische SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |

Synonyme |

(2R,6S)-6-Ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol Hydrochloride; Bremazocine Hydrochloride; |

Herkunft des Produkts |

United States |

Q1: The provided abstract mentions the synthesis and resolution of both (+) and (-) enantiomers of Bremazocine. What is the significance of obtaining the optically pure (-)-Bremazocine hydrochloride?

A1: Many drugs are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our hands). These enantiomers can have different biological activities. While the abstract doesn't explicitly state the reason for resolving the enantiomers, it is likely that this compound exhibits different pharmacological properties compared to its (+) counterpart. Obtaining the optically pure form allows for the investigation and isolation of the specific effects of this compound. Further research on the individual enantiomers helps determine if one enantiomer exhibits a better pharmacological profile, such as increased potency, selectivity for the kappa opioid receptor, or a more favorable side effect profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)